molecular formula C14H22N2O3S B2694998 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448066-84-9

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2694998
CAS No.: 1448066-84-9
M. Wt: 298.4
InChI Key: OYGULHSQBJNNSH-UHFFFAOYSA-N
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Description

“2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including “this compound”.

Scientific Research Applications

Intramolecular Cyclization

A novel method has been developed for synthesizing pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides, leveraging a new promoter for a Boekelheide-type reaction. This approach, compatible with amino groups, offers new possibilities for intramolecular cyclizations, indicating potential applications in synthesizing complex N-heterocycles including structures related to 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine (Massaro et al., 2011).

Spin-Crossover and Phase Changes in Iron(II) Complexes

Research on iron(II) complexes of sulfonyl-containing ligands, including those analogous to this compound, reveals intricate interplays between spin-crossover phenomena and crystallographic phase transitions. These findings suggest the utility of such sulfonyl-modified ligands in designing functional materials with tunable magnetic properties (Cook et al., 2015).

Synthesis of Functionalized Aziridines and N-heterocycles

Sulfur ylides react with tert-butylsulfinyl aminals to yield chiral, nonracemic aziridines, which can be further transformed into functionalized pyrrolidines or piperidines under varying conditions. This pathway underscores the role of sulfonyl compounds in accessing diverse N-heterocycles, pertinent to structures similar to this compound (Kokotos & Aggarwal, 2007).

Aminosulfonylation for Synthesizing Sulfonylmethyl N-heterocycles

A study describes the aminosulfonylation of alkenyl sulfonamides, using iodine and TBHP, to synthesize various sulfonylmethyl piperidines and pyrrolidines. This method illustrates an efficient strategy to incorporate sulfonyl functionalities into N-heterocyclic frameworks, relevant to derivatives of this compound (Xu et al., 2019).

Antimicrobial Activity of Sulfonamido Derivatives

The synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, starting from 4-(piperidin-1-sulfonyl)phenyl hydrazone, has been explored. Some of these compounds exhibit antimicrobial activity, indicating the potential of sulfonyl-containing N-heterocycles in developing new antimicrobial agents (Ammar et al., 2004).

Future Directions

The future directions in the research of piperidine derivatives, including “2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of more efficient synthesis methods and the exploration of their pharmacological applications .

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-2-3-12-20(17,18)16-10-7-13(8-11-16)19-14-6-4-5-9-15-14/h4-6,9,13H,2-3,7-8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGULHSQBJNNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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